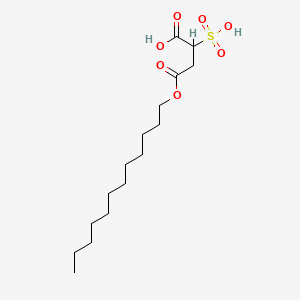
5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-7b,9,9a-trihydroxy-3-(hydroxymethyl)-4a-methoxy-1,1,6,8-tetramethyl-, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
The synthetic routes and reaction conditions for this compound are intricate due to its complex structure. The preparation typically involves multiple steps, including cyclization and functional group modifications.
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one has several scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for investigating its potential biological activities. In medicine, it is explored for its potential therapeutic effects, although detailed studies are still ongoing. Industrial applications are limited due to the compound’s complexity and the challenges associated with its synthesis .
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies on its mechanism of action are still required to fully understand its effects .
類似化合物との比較
特性
| 71980-86-4 | |
分子式 |
C21H30O6 |
分子量 |
378.5 g/mol |
IUPAC名 |
(1S,2S,6R,10S,11R,13S,14R,15R)-1,13,14-trihydroxy-8-(hydroxymethyl)-6-methoxy-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |
InChI |
InChI=1S/C21H30O6/c1-10-6-14-19(27-5,16(10)23)8-12(9-22)7-13-15-18(3,4)21(15,26)17(24)11(2)20(13,14)25/h6-7,11,13-15,17,22,24-26H,8-9H2,1-5H3/t11-,13+,14-,15-,17-,19-,20-,21-/m1/s1 |
InChIキー |
NIEVDVYOWOVGKX-NHGGRVHRSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)OC)C)O)O)O |
正規SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)OC)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




